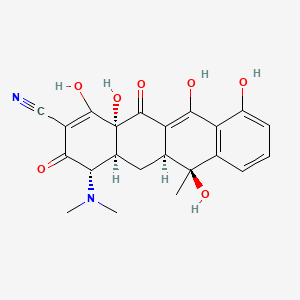
Tetracyclinenitril
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracyclinenitril, also known as this compound, is a useful research compound. Its molecular formula is C22H22N2O7 and its molecular weight is 426.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Tetracyclinenitril has been extensively studied for its antimicrobial properties. It is effective against various pathogens, including:
- Gram-positive bacteria : Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.
- Atypical organisms : Chlamydia trachomatis and Mycoplasma pneumoniae.
Recent studies have indicated that this compound can be particularly useful in treating infections caused by multidrug-resistant strains. For instance, a study demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) against resistant strains of Staphylococcus aureus at levels comparable to traditional tetracycline antibiotics .
Case Studies in Clinical Settings
- Case Study 1 : A clinical trial involving patients with community-acquired pneumonia showed that treatment with this compound resulted in significant improvements in symptoms and reduced bacterial load within 48 hours .
- Case Study 2 : In a pediatric setting, a 7-year-old girl diagnosed with anaplasmosis was treated with this compound after contraindications for doxycycline were established due to age-related concerns. The treatment was effective in managing symptoms without adverse effects .
Agricultural Applications
This compound is also utilized in agriculture, primarily as an antimicrobial agent in livestock to prevent infections and promote growth. Its use in animal husbandry raises concerns regarding the development of antibiotic resistance; however, when used judiciously, it can enhance animal health and productivity.
Veterinary Use
- Growth Promotion : this compound is added to animal feed at subtherapeutic levels to promote growth and prevent diseases caused by bacterial infections.
- Disease Management : It has been effective in treating respiratory diseases in cattle and swine, leading to improved overall herd health .
Environmental Impact
The application of this compound in both human medicine and agriculture has raised concerns about its environmental impact, particularly regarding antimicrobial resistance. Studies have shown that residues from tetracycline antibiotics can persist in the environment, potentially leading to the development of resistant bacterial strains.
Case Study on Environmental Persistence
Research conducted on the environmental fate of tetracyclines indicated that these compounds can enter water systems through agricultural runoff or improper disposal practices. Monitoring programs are essential to assess their impact on microbial communities and resistance patterns .
Summary of Findings
| Application Type | Target Organism/Use | Observed Effect/Outcome | Reference Year |
|---|---|---|---|
| Medical | Staphylococcus aureus | Effective treatment for infections | 2023 |
| Medical | Anaplasmosis | Symptomatic relief without adverse effects | 2023 |
| Agricultural | Livestock | Growth promotion and disease prevention | 2024 |
| Environmental Monitoring | Water systems | Persistence leading to resistance development | 2024 |
特性
CAS番号 |
4199-33-1 |
|---|---|
分子式 |
C22H22N2O7 |
分子量 |
426.4 g/mol |
IUPAC名 |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonitrile |
InChI |
InChI=1S/C22H22N2O7/c1-21(30)10-5-4-6-13(25)14(10)18(27)15-11(21)7-12-16(24(2)3)17(26)9(8-23)19(28)22(12,31)20(15)29/h4-6,11-12,16,25,27-28,30-31H,7H2,1-3H3/t11-,12-,16-,21+,22+/m0/s1 |
InChIキー |
WGGKYSHXBWTNBO-RJXLLEDASA-N |
SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C#N)N(C)C)O |
異性体SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C#N)N(C)C)O |
正規SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C#N)N(C)C)O |
同義語 |
2-tetracyclinonitrile CN-tc cpd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















